D1 vs. D2 Receptor Selectivity: SDZ PSD 958 Compared to SCH 23390 and SCH 39166
SDZ PSD 958 demonstrates at least 400-fold selectivity for D1-like receptors (D1, D5; pKi = 9.7–9.8) over D2-like receptors (D2, D4) using [³H]SCH23390 and [³H]spiperone binding assays, respectively [1]. The prototypical D1 antagonist SCH 23390 shows a D1/D2 selectivity ratio of approximately 1,500–3,000 fold based on Ki values (D1 Ki = 0.2–0.4 nM; D2 Ki = 631–1,100 nM), but this selectivity is compromised by significant 5-HT₂A/5-HT₂C receptor binding (Ki ~6–20 nM) [2]. SCH 39166 (Ecopipam) exhibits a more modest D1/D2 selectivity of only ~40- to >300-fold (D1 Ki = 1.2–3.6 nM; D2 Ki = 980 nM) alongside measurable 5-HT and α₂A activity [3]. The >400-fold D1/D2 window for SDZ PSD 958, achieved without reported significant serotonergic off-target binding, provides a cleaner pharmacological tool phenotype.
| Evidence Dimension | D1/D2 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | pKi(D1) = 9.7–9.8; >400-fold less active at D2-like receptors |
| Comparator Or Baseline | SCH 23390: D1 Ki = 0.2–0.4 nM, D2 Ki = 631–1,100 nM (~1,500–3,000 fold); SCH 39166: D1 Ki = 1.2–3.6 nM, D2 Ki = 980 nM (~40–>300 fold) |
| Quantified Difference | SDZ PSD 958: >400-fold (no reported 5-HT off-target). SCH 23390: higher D1/D2 ratio but confounded by 5-HT₂ Ki ~6–20 nM. SCH 39166: lower D1/D2 selectivity (40–300 fold). |
| Conditions | [³H]SCH23390 binding to D1-like receptors (rat/human); [³H]spiperone binding to D2-like receptors; competition radioligand binding assays at equilibrium |
Why This Matters
For studies requiring selective D1 blockade without concurrent 5-HT₂ receptor engagement, SDZ PSD 958 offers a more interpretable pharmacological profile than SCH 23390 (5-HT₂ contamination) or SCH 39166 (lower D1/D2 window).
- [1] Markstein R, Gull P, Rüdeberg C, Urwyler S, Jaton AL, Kalkman HO, Dixon AK, Hoyer D. SDZ PSD 958, a novel D1 receptor antagonist with potential limbic selectivity. J Neural Transm (Vienna). 1996;103(3):261-76. doi:10.1007/BF01271238. View Source
- [2] Riddall DR. A comparison of the selectivities of SCH 23390 with BW737C89 for D1, D2 and 5-HT2 binding sites both in vitro and in vivo. Eur J Pharmacol. 1992;210(3):279-84. doi:10.1016/0014-2999(92)90417-3. View Source
- [3] Chipkin RE, Iorio LC, Coffin VL, McQuade RD, Berger JG, Barnett A. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity. J Pharmacol Exp Ther. 1988 Dec;247(3):1093-102. PMID: 2905002. View Source
